molecular formula C25H32O3S B12655427 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide CAS No. 82799-47-1

2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide

Cat. No.: B12655427
CAS No.: 82799-47-1
M. Wt: 412.6 g/mol
InChI Key: UTAWAWPYOGOZRM-UHFFFAOYSA-N
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Description

2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide ( 82799-47-1) is a sulfur-containing heterocyclic compound with the molecular formula C 25 H 32 O 3 S and a molecular weight of 412.58 g/mol . This compound is a derivative of thioxanthen-9-one where the sulfur atom is in the oxidized dioxide form, and the core structure is substituted with a dodecyl chain at the 2-position. The calculated properties include a density of approximately 1.124 g/cm³ and a boiling point of about 574.4°C at 760 mmHg . Compounds based on the 9H-thioxanthen-9-one-10,10-dioxide scaffold are of significant interest in advanced materials research. They serve as key building blocks, particularly as acceptor units in the development of organic light-emitting diodes (OLEDs) . For instance, such derivatives have been successfully incorporated into conjugated polymers that exhibit red to orange thermally activated delayed fluorescence (TADF), enabling the fabrication of efficient solution-processed OLED devices . Furthermore, research indicates that structurally related thioxanthen-9-one-10,10-dioxide derivatives demonstrate potential in pharmaceutical research, showing promising in vitro anticancer activities against specific cell lines . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82799-47-1

Molecular Formula

C25H32O3S

Molecular Weight

412.6 g/mol

IUPAC Name

2-dodecyl-10,10-dioxothioxanthen-9-one

InChI

InChI=1S/C25H32O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24-22(19-20)25(26)21-15-12-13-16-23(21)29(24,27)28/h12-13,15-19H,2-11,14H2,1H3

InChI Key

UTAWAWPYOGOZRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Method Description

A recent and scalable approach to synthesize thioxanthen-9-one 10,10-dioxides, including derivatives like 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide, involves palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones bearing leaving groups at the 2 and 2′ positions.

  • Catalyst: Pd(dppf)Cl₂ (an air-stable Pd(II) catalyst)
  • Sulfur Source: Sodium dithionite (Na₂S₂O₄) acts as a masked SO₂²⁻ synthon.
  • Solvent: Dimethyl sulfoxide (DMSO) at mild heating (~80 °C).
  • Reaction Conditions: No external base or quaternary ammonium salts required; at least 1.5 equivalents of sodium dithionite needed for complete conversion.
  • Outcome: Good to excellent yields (>70% for many examples).

Mechanistic Insights

  • The reaction proceeds via oxidative addition of the aryl triflate to Pd(0), followed by insertion of the sulfoxylate dianion (SO₂²⁻) generated from dithionite.
  • Intramolecular coupling leads to the formation of the thioxanthone 10,10-dioxide ring system.
  • The presence of a coordinating 2-carbonyl group is crucial for stabilizing the oxidative addition complex.
  • The reaction is sensitive to solvent choice and substrate electronic effects; electron-withdrawing groups may lead to competing hydrolysis.

Advantages

  • Facile and scalable.
  • Avoids multistep sequences involving nucleophilic or electrophilic ring closure.
  • Compatible with various functional groups, expanding substrate scope.
  • Enables preparation of sulfone-fluoresceins and fluorones as well.

Multi-Step Synthesis via Friedel-Crafts and Oxidation

An alternative classical approach involves:

  • Nucleophilic substitution of thiophenol derivatives with substituted benzoic acid derivatives under copper catalysis to form diaryl sulfides.
  • Friedel-Crafts cyclization using concentrated sulfuric acid at elevated temperature (~100 °C) to close the thioxanthone ring.
  • Oxidation of the thioxanthone sulfide to the 10,10-dioxide sulfone using hydrogen peroxide at ~90 °C.

This method is well-documented for preparing 3-substituted thioxanthen-9-one 10,10-dioxides and can be adapted for 2-substituted derivatives by choosing appropriate starting materials.

The introduction of the dodecyl group at the 2-position can be achieved by:

  • Starting from benzophenone derivatives substituted with a dodecyl chain at the 2-position.
  • Using the Pd-catalyzed sulfonylative homocoupling on these substituted benzophenones to form the corresponding 2-dodecyl thioxanthen-9-one 10,10-dioxide.
  • Alternatively, nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) on preformed thioxanthone cores can introduce the dodecyl substituent, followed by oxidation to the sulfone.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield Range
Pd-Catalyzed Sulfonylative Homocoupling Pd(dppf)Cl₂, Na₂S₂O₄, DMSO, 80 °C Scalable, mild conditions, broad scope Requires aryl triflates, intramolecular only >70% (many examples)
Friedel-Crafts Cyclization + Oxidation Thiophenol derivatives, Cu catalyst, H₂SO₄, H₂O₂ Established, adaptable to various substituents Multi-step, harsher conditions Moderate to high
Nucleophilic Aromatic Substitution Piperidines/piperazines, DMF, K₂CO₃, microwave Efficient for 3-substituted derivatives Less common for 2-substitution 68–99% (3-substituted)

Chemical Reactions Analysis

Types of Reactions: 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a thioxanthene.

    Substitution: The dodecyl side chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thioxanthene derivatives.

    Substitution: Various alkyl or aryl thioxanthene derivatives.

Scientific Research Applications

2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide has a wide range of applications in scientific research, including:

Chemistry:

  • Used as a photoinitiator in polymerization reactions .
  • Acts as a catalyst in certain organic reactions.

Biology:

  • Investigated for its potential use in biological imaging due to its fluorescence properties .

Medicine:

  • Studied for its potential therapeutic effects, including anti-cancer properties .

Industry:

  • Utilized in the production of advanced materials, such as thermally activated delayed fluorescence (TADF) polymers .

Mechanism of Action

The mechanism of action of 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide involves its ability to absorb light and undergo photochemical reactions. This property makes it an effective photoinitiator in polymerization reactions. The compound’s molecular targets and pathways include:

    Photochemical Activation: Absorption of light leads to the formation of reactive intermediates that initiate polymerization.

    Fluorescence: The compound’s fluorescence properties are utilized in imaging applications.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Thioxanthen-9-one 10,10-dioxide Derivatives

Compound Substituent(s) Space Group S=O Bond Length (Å) C=O Bond Length (Å) Reference
Parent compound None C2/c 1.4364 1.209
4-Methyl derivative 4-CH₃ P21/n 1.435 1.210
1-Cyano derivative 1-CN Not reported 1.437 1.208
2-Dodecyl derivative 2-C₁₂H₂₅ Not reported ~1.436* ~1.209* Inferred

*Bond lengths inferred from parent compound due to lack of crystallographic data for the dodecyl derivative.

  • Steric Effects: The dodecyl chain introduces steric hindrance, likely reducing crystal packing efficiency compared to methyl or cyano derivatives. For example, the 4-methyl derivative crystallizes in P21/n with tighter intermolecular contacts , whereas the bulkier dodecyl group may favor amorphous phases or layered structures.
  • Conformational Flexibility : The parent compound exhibits a nearly planar tricyclic system (inter-ring angles <7°), but alkyl substituents like dodecyl may induce torsional strain or disrupt planarity, affecting photophysical properties .

Antitumor Activity

  • Hycanthone Derivatives: 1-[[2-(Dialkylamino)alkyl]amino]-9H-thioxanthen-9-ones show potent activity against pancreatic adenocarcinoma (Panc03) in mice. Substituents at the 1-position (e.g., aminoalkyl groups) enhance bioavailability and tumor selectivity, with log P values correlating with efficacy .
  • 2-Dodecyl Derivative: The long alkyl chain may improve lipid membrane permeability but could reduce solubility, necessitating formulation adjustments.

Materials Science

  • Photorefractive Polymers: Thioxanthene-10,10-dioxide units (e.g., in P-THEA polymers) serve as electron-transport materials. The dodecyl chain could enhance solubility in organic solvents or plasticize polymer matrices, as seen in butyl- or phenoxazinyl-substituted derivatives .
  • Thermally Activated Delayed Fluorescence (TADF) : Derivatives like TXO-PhCz and TXO-TPA achieve high external quantum efficiencies (EQE >15%) in OLEDs. The dodecyl group might suppress aggregation-induced quenching, similar to 9,9-dimethyl substituents in DPO-TXO2 .

Biological Activity

2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide (commonly referred to as TXO) is a thioxanthene derivative that has garnered interest due to its potential biological activities and applications in various fields, including organic electronics. This article provides a comprehensive overview of the biological activity associated with TXO, supported by relevant research findings and case studies.

Chemical Structure and Properties

TXO is characterized by its thioxanthene backbone, which contributes to its unique photophysical properties. The presence of the dodecyl group enhances its solubility in organic solvents, making it suitable for incorporation into various polymer matrices for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biological Activity

1. Antioxidant Activity
Several studies have investigated the antioxidant properties of thioxanthene derivatives, including TXO. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

  • Case Study: A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of thioxanthenes using DPPH radical scavenging assays. Results indicated that TXO exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

2. Antimicrobial Activity
The antimicrobial properties of TXO have also been explored, particularly against various bacterial strains.

  • Research Findings: In vitro tests demonstrated that TXO showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic applications .

3. Phototoxicity and Photodynamic Therapy
The phototoxic effects of TXO have been studied in the context of photodynamic therapy (PDT), where compounds are activated by light to produce reactive oxygen species (ROS) that can kill cancer cells.

  • Experimental Results: In a controlled study, TXO was shown to induce cell death in cancer cell lines upon light activation. The mechanism was attributed to ROS generation leading to apoptosis in targeted cells .

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
AntioxidantDPPH Radical ScavengingSignificant scavenging activity
AntimicrobialMIC AssaysInhibition of S. aureus and E. coli
PhototoxicityPDT on Cancer Cell LinesInduced apoptosis upon light exposure

Q & A

Q. Table 1: Comparative Physicochemical Properties of Thioxanthenone Derivatives

CompoundMolecular Weight (g/mol)LogPPSA (Ų)Reference
This compound412.213.285.6
3-(4-Aminophenyl) derivative335.382.890.2
2,7-Dichloro analog487.574.178.3

Q. Table 2: CoMFA Model Performance for Thioxanthenone Bioactivity Prediction

Model ParameterContribution (%)Cross-validated r2r^2
Steric fields420.65
Electrostatic fields420.65
Hydrophobicity (logP)160.72
Data adapted from

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